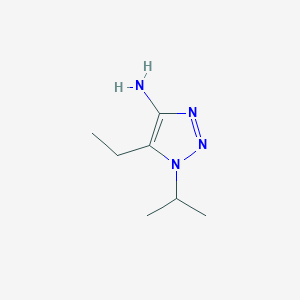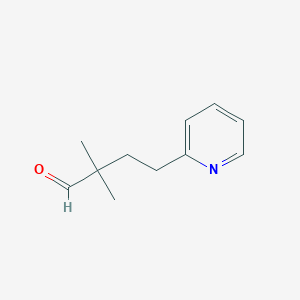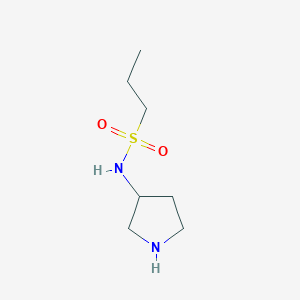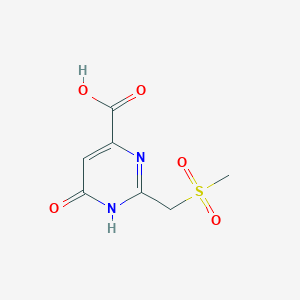
6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both piperidine and pyrimidine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of a piperidine derivative with a pyrimidine precursor under controlled conditions. For instance, the reaction can be catalyzed by a palladium complex, which facilitates the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which allow for the efficient and scalable synthesis of the compound. These methods often utilize microwave irradiation or other advanced techniques to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Pyrimidine derivatives: Compounds such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are structurally related and have similar pharmacological properties.
Uniqueness
6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one is unique due to the combination of both piperidine and pyrimidine rings in its structure. This dual-ring system provides a versatile scaffold for the development of bioactive molecules with diverse pharmacological activities.
Propiedades
Fórmula molecular |
C9H14N4O |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
4-(4-aminopiperidin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N4O/c10-7-1-3-13(4-2-7)8-5-9(14)12-6-11-8/h5-7H,1-4,10H2,(H,11,12,14) |
Clave InChI |
MZFUGHCZTNVAPY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N)C2=CC(=O)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B13183715.png)


![5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13183730.png)

![4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13183749.png)




![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one](/img/structure/B13183783.png)

